molecular formula C17H12Cl2N2O B12896874 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide CAS No. 61388-92-9

2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B12896874
CAS No.: 61388-92-9
M. Wt: 331.2 g/mol
InChI Key: JZVQAKBIFGSRTG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and agrochemicals. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide typically involves the halogenation of quinoline derivatives. One common method is the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. This process uses trihaloisocyanuric acid as a halogen source under air at room temperature . The reaction proceeds with high regioselectivity and yields the desired halogenated product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution: Replacement of hydrogen atoms with other functional groups.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

Common Reagents and Conditions

    Halogenation: Trihaloisocyanuric acid under air at room temperature.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated quinoline derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.

Scientific Research Applications

2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Clioquinol: An antimicrobial agent with a similar quinoline core.

Uniqueness

2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its regioselective halogenation and potential for further functionalization make it a valuable compound in various research fields .

Properties

CAS No.

61388-92-9

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C17H12Cl2N2O/c1-10-5-6-11-3-2-4-15(16(11)20-10)21-17(22)13-9-12(18)7-8-14(13)19/h2-9H,1H3,(H,21,22)

InChI Key

JZVQAKBIFGSRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl)C=C1

Origin of Product

United States

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